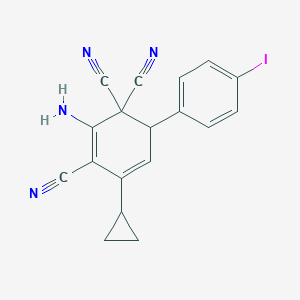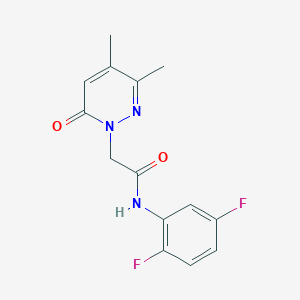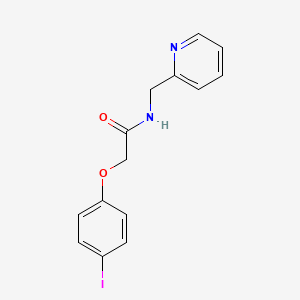![molecular formula C14H19FN2O B5321029 1-[(2-fluorophenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5321029.png)
1-[(2-fluorophenyl)acetyl]-4-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-fluorophenyl)acetyl]-4-methyl-1,4-diazepane, also known as Ro15-4513, is a chemical compound that belongs to the class of diazepanes. It was first synthesized in the 1980s and has since been extensively studied for its potential use in scientific research.
Mécanisme D'action
1-[(2-fluorophenyl)acetyl]-4-methyl-1,4-diazepane acts as a partial inverse agonist at the benzodiazepine site of the GABAA receptor. This means that it binds to the receptor and reduces its activity, rather than enhancing it like traditional benzodiazepines. This compound also has the unique ability to selectively block the effects of other benzodiazepines, such as diazepam, on the GABAA receptor.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal studies. These include reducing anxiety-like behavior, increasing wakefulness and locomotor activity, and modulating the activity of other neurotransmitter systems, such as the dopamine and serotonin systems. This compound has also been shown to have anticonvulsant properties and to reduce the severity of seizures in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(2-fluorophenyl)acetyl]-4-methyl-1,4-diazepane is its selectivity for the benzodiazepine site of the GABAA receptor, which allows for more precise investigation of the role of this site in the receptor's function. This compound also has the unique ability to selectively block the effects of other benzodiazepines, which can be useful for investigating the interactions between different benzodiazepines and the GABAA receptor.
One limitation of this compound is its partial inverse agonist activity, which can make it difficult to interpret the results of experiments. In addition, this compound has a relatively short half-life in the body, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-[(2-fluorophenyl)acetyl]-4-methyl-1,4-diazepane. One area of interest is the potential use of this compound as a therapeutic agent for anxiety and other psychiatric disorders. Another area of interest is the role of the GABAA receptor in addiction and substance abuse, and this compound's potential use as a tool for investigating this role. Finally, there is potential for further investigation of this compound's unique ability to selectively block the effects of other benzodiazepines, which could lead to the development of new drugs with similar properties.
Méthodes De Synthèse
1-[(2-fluorophenyl)acetyl]-4-methyl-1,4-diazepane can be synthesized using a multistep process that involves the reaction of 2-fluoroacetophenone with methylamine and subsequent reduction with sodium borohydride. The final product is obtained by acetylation of the resulting amine with acetic anhydride. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
1-[(2-fluorophenyl)acetyl]-4-methyl-1,4-diazepane has been extensively studied for its potential use as a tool for investigating the function of the gamma-aminobutyric acid type A (GABAA) receptor. The GABAA receptor is a neurotransmitter receptor that is widely distributed in the brain and is involved in the regulation of anxiety, sleep, and muscle relaxation. This compound has been shown to selectively bind to a specific site on the GABAA receptor, known as the benzodiazepine site, and to modulate the receptor's activity in a unique way.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-16-7-4-8-17(10-9-16)14(18)11-12-5-2-3-6-13(12)15/h2-3,5-6H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLLLROEDACPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(1-methyl-4-piperidinyl)oxy]propyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5320963.png)
![N-({1-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5320966.png)
![N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B5320979.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(3-methyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5320982.png)
![N-benzyl-N'-[3-(6-methyl-2-oxopyridin-1(2H)-yl)propyl]sulfamide](/img/structure/B5320985.png)
![N-{[4-(5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)phenyl]sulfonyl}acetamide](/img/structure/B5321000.png)

![5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5321014.png)
![N-ethyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5321017.png)
![8-(tetrahydro-2-furanylmethyl)-2-(4H-1,2,4-triazol-4-yl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5321018.png)
![2-tert-butyl-6-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5321021.png)
![4-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}morpholine oxalate](/img/structure/B5321052.png)